1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone

CAS No.: 1448858-55-6

Cat. No.: VC2092570

Molecular Formula: C8H5F4NO

Molecular Weight: 207.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448858-55-6 |

|---|---|

| Molecular Formula | C8H5F4NO |

| Molecular Weight | 207.12 g/mol |

| IUPAC Name | 1-(2-amino-3-fluorophenyl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C8H5F4NO/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3H,13H2 |

| Standard InChI Key | SUKJQJUGDUYPQO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)N)C(=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C(=C1)F)N)C(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone has been identified with specific chemical parameters that define its identity and properties. The compound is registered with the Chemical Abstracts Service (CAS) number 1448858-55-6 . It is also known by alternative nomenclature including 2'-Amino-2,2,2,3'-tetrafluoroacetophenone and 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethan-1-one .

The following table summarizes the key identifying parameters of the compound:

| Parameter | Value |

|---|---|

| Chemical Name | 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone |

| CAS Number | 1448858-55-6 |

| Molecular Formula | C₈H₅F₄NO |

| Molecular Weight | 207.12 g/mol |

| Synonyms | 2'-Amino-2,2,2,3'-tetrafluoroacetophenone; 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethan-1-one; Ethanone, 1-(2-amino-3-fluorophenyl)-2,2,2-trifluoro- |

Structural Composition

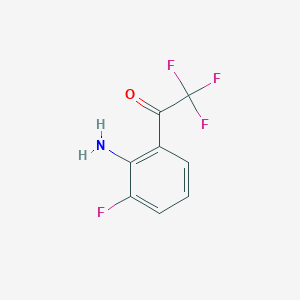

The molecular structure of 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone consists of a benzene ring substituted with an amino group at position 2 and a fluorine atom at position 3. The key functional group is the trifluoroethanone moiety, characterized by a carbonyl group connected to a trifluoromethyl group (CF₃) . The presence of four fluorine atoms in total (one on the phenyl ring and three in the trifluoromethyl group) significantly influences the electronic properties of the molecule due to fluorine's high electronegativity.

Physical and Chemical Properties

| Hazard Category | Classification | Hazard Statement |

|---|---|---|

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Applications and Research Significance

Comparative Value Among Related Compounds

Studies on structurally related trifluoroacetylated compounds provide context for understanding the potential significance of 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone:

-

Enhanced Biological Activity:

-

Structural Advantages:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume